molecular formula C17H19N3O3S2 B039941 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide CAS No. 120165-51-7

4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide

Cat. No.: B039941
CAS No.: 120165-51-7
M. Wt: 377.5 g/mol
InChI Key: IKIAJUVGDUYASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C17H19N3O3S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide, also known as a benzothiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure allows it to interact with various biological targets, which may lead to therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H16N2O3S
Molecular Weight 336.4 g/mol
IUPAC Name This compound
CAS Number 756440-38-7

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate cellular pathways involved in tumor growth and microbial resistance. The mechanism may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding: It can bind to receptors that regulate apoptosis and cell survival pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

  • Cell Line Studies: In vitro tests on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant cytotoxic effects. The IC50 values ranged from 6.26 μM to 20.46 μM across different assays, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bacterial Inhibition: Testing against Gram-positive and Gram-negative bacteria showed effective inhibition, with minimum inhibitory concentrations (MICs) indicating that the compound could serve as a lead for developing new antibiotics .

Case Studies

  • Antitumor Efficacy in Lung Cancer:
    • A study evaluated the compound's effects on A549 cells using MTS cytotoxicity assays. Results indicated a dose-dependent increase in apoptosis markers (e.g., cleaved caspase-3), suggesting that the compound induces programmed cell death in cancer cells .
  • Antimicrobial Testing:
    • The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other related compounds is useful:

CompoundIC50 (μM)Activity Type
4-[[(6-Hydroxy-4,5,7-trimethyl-benzothiazol-2-yl)amino]methyl]benzenesulfonamide6.26 - 20.46Antitumor
Doxorubicin~10Antitumor
Ampicillin~8Antibacterial

Properties

IUPAC Name

4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-9-10(2)15(21)11(3)16-14(9)20-17(24-16)19-8-12-4-6-13(7-5-12)25(18,22)23/h4-7,21H,8H2,1-3H3,(H,19,20)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIAJUVGDUYASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276311
Record name 4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120165-51-7
Record name 4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.